Bienvenue dans la boutique en ligne BenchChem!

Dansyl-arginyl-phenylalaninamide

FMRFamide receptor agonism morphine analgesia antagonism blood–brain barrier penetration

Dansyl-arginyl-phenylalaninamide (DNS-RFa; CAS 122061-69-2) is a synthetic, N-terminally dansylated dipeptide amide consisting of L-arginine and L-phenylalaninamide bearing the fluorescent 5-dimethylaminonaphthalene-1-sulfonyl (dansyl) group. Classified as an FMRFamide (Phe-Met-Arg-Phe-NH₂) receptor agonist, it was first reported as a pharmacological probe in 1989.

Molecular Formula C27H35N7O4S
Molecular Weight 553.7 g/mol
CAS No. 122061-69-2
Cat. No. B039980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-arginyl-phenylalaninamide
CAS122061-69-2
Synonymsdansyl-Arg-Phe-NH2
dansyl-arginyl-phenylalaninamide
dansyl-TFa
DNS-RFa
Molecular FormulaC27H35N7O4S
Molecular Weight553.7 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N
InChIInChI=1S/C27H35N7O4S/c1-34(2)23-14-6-12-20-19(23)11-7-15-24(20)39(37,38)33-21(13-8-16-31-27(29)30)26(36)32-22(25(28)35)17-18-9-4-3-5-10-18/h3-7,9-12,14-15,21-22,33H,8,13,16-17H2,1-2H3,(H2,28,35)(H,32,36)(H4,29,30,31)/t21-,22-/m0/s1
InChIKeyFIRAIPQYHFPMIJ-VXKWHMMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dansyl-arginyl-phenylalaninamide (DNS-RFa / CAS 122061-69-2): A Fluorescent FMRFamide Agonist Probe for Neuropeptide FF Receptor Pharmacology & Addiction Research


Dansyl-arginyl-phenylalaninamide (DNS-RFa; CAS 122061-69-2) is a synthetic, N-terminally dansylated dipeptide amide consisting of L-arginine and L-phenylalaninamide bearing the fluorescent 5-dimethylaminonaphthalene-1-sulfonyl (dansyl) group [1]. Classified as an FMRFamide (Phe-Met-Arg-Phe-NH₂) receptor agonist, it was first reported as a pharmacological probe in 1989 [2]. The compound possesses two defined stereocenters (L-ornithyl-L-phenylalaninamide configuration), a molecular formula of C₂₇H₃₅N₇O₄S, and a monoisotopic mass of 553.247 Da . DNS-RFa is also recorded under the synonym dansyl-TFa and is indexed in MeSH as a supplementary concept (Unique ID: C061784) within the Dansyl Compounds and Dipeptides hierarchies [1].

Why FMRFamide, NPFF, and Longer Dansylated Analogs Cannot Replace DNS-RFa in Peripheral Administration & Minimal Pharmacophore Studies


DNS-RFa occupies a distinct position among FMRFamide- and NPFF-related peptides that precludes simple interchange with in-class alternatives. While FMRFamide itself requires central (intracerebroventricular) administration to exert anti-opioid effects, DNS-RFa is peripherally bioavailable and crosses the blood–brain barrier, enabling systemic dosing that is unattainable with the native tetrapeptide [1]. Longer dansylated analogs such as dansyl-PQRFamide (dansyl-Pro-Gln-Arg-Phe-NH₂) and dansyl-GSRFamide (dansyl-Gly-Ser-Arg-Phe-NH₂) bind NPFF receptors with higher affinity, yet DNS-RFa represents the minimal C-terminal Arg-Phe-NH₂ pharmacophore sufficient to activate neuronal FMRFamide receptors—a definition that bulkier peptides cannot satisfy [1][2]. Furthermore, the dansyl fluorophore (excitation ~345 nm, emission ~440 nm) is integral to the molecule, providing label-free fluorescent detection that unlabeled peptides such as NPFF and FMRFamide lack entirely [3]. These three properties—peripheral bioavailability, minimal pharmacophore configuration, and intrinsic fluorescence—are not simultaneously present in any single comparator compound, making DNS-RFa uniquely suited for experimental paradigms demanding systemic delivery with real-time optical tracking.

Quantitative Differentiation Evidence for Dansyl-arginyl-phenylalaninamide (DNS-RFa) vs. Closest Analogs: A Comparator-Based Procurement Guide


Peripheral In Vivo Efficacy vs. FMRFamide: DNS-RFa Suppresses Morphine Analgesia After Systemic Injection While FMRFamide Is Inactive

DNS-RFa produced dose-dependent suppression of morphine-induced analgesia following peripheral (subcutaneous) injection in rats, with an ED₅₀ of 0.5 mg/kg. In a direct head-to-head comparison within the same study, peripheral injection of the native FMRFamide peptide at a tenfold higher dose (5 mg/kg) produced no effect on morphine-induced analgesia, demonstrating that DNS-RFa possesses peripheral bioavailability absent in FMRFamide [1]. Additionally, DNS-RFa at 5 mg/kg did not alter baseline nociceptive thresholds, confirming that its anti-opioid effect is not confounded by intrinsic hyperalgesic activity [1].

FMRFamide receptor agonism morphine analgesia antagonism blood–brain barrier penetration

NPFF Receptor Binding Affinity Profile: DNS-RFa Occupies a Distinct Intermediate-Affinity Niche vs. Dansyl-PQRFamide and Native NPFF

In a competitive radioligand binding assay using rat spinal cord membranes, DNS-RFa (dansyl-RFamide) displaced [¹²⁵I]Y8Fa binding to NPFF receptors with a Kᵢ of 73 nM. Within the same assay, dansyl-PQRFamide exhibited a Kᵢ of 6.1 nM (approximately 12-fold higher affinity), while native NPFF (FLFQPQRFamide) displayed a Kᵢ of 0.26 nM and FMRFamide displayed a Kᵢ of 1.8 nM [1]. The 12-fold affinity difference between DNS-RFa and dansyl-PQRFamide is attributed to the absence of the N-terminal Pro-Gln extension in DNS-RFa, which is critical for high-affinity NPFF receptor interaction. This positions DNS-RFa as a useful tool for probing the minimal C-terminal Arg-Phe-NH₂ recognition element without the confounding high affinity contributed by the N-terminal extension present in longer dansylated analogs [1].

neuropeptide FF receptor binding radioligand displacement structure–activity relationship

Minimal Pharmacophore Definition: DNS-RFa Defines the Smallest Structural Unit Sufficient to Activate Neuronal FMRFamide Receptors

Electrophysiological experiments on identified neurosecretory cells of the pond snail Lymnaea stagnalis demonstrated that DNS-RFa defines the minimal configuration required to activate neuronal FMRFamide receptors [1]. This finding is significant because longer FMRFamide-related peptides (tetrapeptides, heptapeptides, and the octapeptide NPFF) all contain the Arg-Phe-NH₂ motif but incorporate additional N-terminal residues that may engage auxiliary receptor subsites or accessory proteins, confounding interpretation of the core pharmacophore. DNS-RFa, containing only the dansyl-Arg-Phe-NH₂ sequence, isolates receptor activation to the minimal recognition element, making it an indispensable tool for defining the fundamental structural requirements of FMRFamide receptor engagement in both invertebrate and vertebrate systems [1].

minimal pharmacophore FMRFamide receptor activation invertebrate neurobiology

Dual Addiction Model Utility: DNS-RFa Precipitates Abstinence Syndromes in Both Morphine-Dependent and Nicotine-Dependent Rats After Subcutaneous Administration

DNS-RFa has been validated in two independent addiction models using subcutaneous administration. In morphine-dependent rats, subcutaneous injection of DNS-RFa precipitated a vigorous opiate abstinence syndrome, an effect previously achievable only by third-ventricle injection of native NPFF [1]. In a separate study on nicotine dependence, DNS-RFa at 15 and 25 mg/kg s.c. produced a significant, dose-dependent precipitation of nicotine abstinence syndrome (p < 0.01 for positive linear trend across doses), with the same rank ordering of abstinence sign categories observed in spontaneous nicotine withdrawal [2]. Crucially, 25 mg/kg DNS-RFa had no significant behavioral effect in nondependent control rats, demonstrating dependence-specific action [2]. The lipophilic dansyl modification enabling subcutaneous bioavailability is explicitly cited as the key structural feature that distinguishes DNS-RFa from centrally administered NPFF analogs [1][2].

opioid dependence nicotine dependence abstinence syndrome precipitation

Intrinsic Fluorescent Detectability: The Dansyl Chromophore Eliminates Need for Exogenous Labeling or Radioligands

The N-terminal dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group of DNS-RFa provides intrinsic fluorescence with excitation maximum at approximately 345 nm and emission at approximately 440 nm [1], enabling direct spectroscopic or imaging-based detection without secondary labeling, radiolabeling, or antibody amplification steps. This contrasts with unmodified FMRFamide and NPFF, which lack intrinsic fluorophores and require either radiolabeling (e.g., ¹²⁵I) or covalent fluorophore conjugation for detection—steps that can alter receptor binding kinetics, introduce batch-to-batch variability, and add experimental cost and complexity. While other dansylated NPFF analogs (dansyl-PQRFamide, dansyl-GSRFamide) share the dansyl fluorophore, DNS-RFa is unique among fluorescent FMRFamide receptor ligands in combining minimal pharmacophore structure with intrinsic fluorescence [2][3].

fluorescent peptide dansyl fluorophore label-free detection

High-Impact Application Scenarios for Dansyl-arginyl-phenylalaninamide (DNS-RFa) Based on Validated Quantitative Differentiation


Systemic FMRFamide/NPFF Receptor Pharmacology Without Stereotaxic Surgery

Investigators studying the anti-opioid functions of FMRFamide and NPFF receptors in vivo can administer DNS-RFa by simple subcutaneous or intraperitoneal injection rather than requiring intracerebroventricular cannulation. This is supported by the ED₅₀ of 0.5 mg/kg for suppression of morphine analgesia via peripheral injection, contrasted with the complete lack of peripheral activity of native FMRFamide at 5 mg/kg [1]. This makes DNS-RFa the preferred agonist for high-throughput behavioral pharmacology screens, dose–response studies requiring large cohort sizes, and experimental designs where surgical implantation of i.c.v. cannulae would confound behavioral endpoints [1].

Minimal Pharmacophore Mapping of FMRFamide Receptor Subtypes

Because DNS-RFa contains only the Arg-Phe-NH₂ core without N-terminal extensions, it serves as the baseline reference ligand for dissecting the contribution of individual amino acid residues to FMRFamide/NPFF receptor subtype selectivity. Its Kᵢ of 73 nM at NPFF receptors, compared with 6.1 nM for the N-terminally extended dansyl-PQRFamide, provides a quantitative benchmark for evaluating the affinity gain contributed by the Pro-Gln dipeptide extension [2]. Researchers synthesizing novel FMRFamide peptidomimetics can use DNS-RFa as the minimal agonist control to quantify the pharmacological impact of each added residue on receptor binding, G-protein coupling efficacy, and in vivo potency [2][3].

Fluorescent Probe for Live-Cell NPFF Receptor Internalization and Trafficking Assays

The intrinsic dansyl fluorescence of DNS-RFa (excitation ~345 nm, emission ~440 nm) permits direct visualization of ligand–receptor binding, internalization, and intracellular trafficking in live-cell imaging experiments without the need for secondary antibody staining or radioactive labeling [4]. This is particularly valuable for studying NPFF receptor desensitization and resensitization dynamics, where the minimal pharmacophore of DNS-RFa ensures that observed trafficking patterns reflect core receptor pharmacology without interference from bulky N-terminal extensions present in longer fluorescent analogs such as dansyl-GSRFamide and dansyl-PQRFamide [5].

Cross-Species and Cross-Addiction Preclinical Screening of Anti-Opioid Neuropeptide Modulators

DNS-RFa is one of the few NPFF-related probes validated to precipitate abstinence syndromes in two mechanistically distinct dependence models—morphine (opioid) dependence and nicotine dependence—following systemic administration [1][6]. This dual validation supports its use as a reference standard in preclinical screening cascades aimed at identifying novel NPFF receptor antagonists or biased ligands. The demonstrated dependence-specific action (no behavioral effect in nondependent rats at 25 mg/kg s.c.) further qualifies DNS-RFa for studies requiring pharmacological specificity controls in addiction neurobiology [6].

Quote Request

Request a Quote for Dansyl-arginyl-phenylalaninamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.